Miconazole Nitrate

Catalog No.
S535408
CAS No.
22832-87-7
M.F
C18H15Cl4N3O4
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miconazole Nitrate

CAS Number

22832-87-7

Product Name

Miconazole Nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl4N3O4

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)

InChI Key

MCCACAIVAXEFAL-UHFFFAOYSA-N

SMILES

Array

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Brentan, Dactarin, Miconasil Nitrate, Miconazole, Miconazole Nitrate, Monistat, Nitrate, Miconasil, Nitrate, Miconazole, R 14,889, R-14,889, R14,889

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

The exact mass of the compound Miconazole nitrate is 476.9817 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757119. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Miconazole nitrate (CAS: 22832-87-7) is a broad-spectrum imidazole antifungal agent and a highly utilized active pharmaceutical ingredient (API) in dermatological and gynecological formulations[1]. As the nitrate salt of miconazole, it offers enhanced crystalline stability and a well-defined thermal profile (melting point ~178–187°C) compared to its free base counterpart[2]. It is predominantly procured for the manufacturing of topical creams, vaginal ovules, and advanced lipid-based nanocarriers [3]. Its established safety profile, combined with its multipronged mechanism of inhibiting ergosterol synthesis and peroxidative enzymes, makes it a reliable, high-performance candidate for industrial pharmaceutical procurement[1].

Substituting miconazole nitrate with its free base or other in-class azoles like clotrimazole compromises both formulation stability and clinical efficacy [1]. The free base of miconazole exhibits extremely poor aqueous solubility (<1 µg/mL) and unpredictable precipitation, making it unsuitable for consistent topical or aqueous-based dosing [2]. Furthermore, substituting with clotrimazole often results in statistically higher clinical failure rates and lower overall efficacy odds in treating targeted fungal infections [3]. For advanced manufacturing techniques such as hot-melt extrusion or the production of solid lipid nanoparticles (SLNs), miconazole nitrate's specific thermal profile and high resistance to crystallization from the melt are non-interchangeable; generic alternatives may rapidly recrystallize, degrading the physical integrity and shelf-life of the final dosage form [4].

Higher Clinical Efficacy Odds vs. Clotrimazole

In a Bayesian network meta-analysis evaluating the efficacy of antifungal drugs, miconazole demonstrated a significantly higher probability of clinical success compared to clotrimazole [1]. When compared to a placebo baseline, miconazole achieved an Odds Ratio (OR) of 5.96, whereas clotrimazole only achieved an OR of 2.99 [1]. This quantitative advantage makes miconazole nitrate a highly effective API for formulators aiming to maximize the therapeutic success rates of over-the-counter and prescription antifungal products.

Evidence DimensionRelative efficacy (Odds Ratio vs Placebo)
Target Compound DataMiconazole (OR = 5.96, 95% CrI 3.17–11.2)
Comparator Or BaselineClotrimazole (OR = 2.99, 95% CrI 1.61–5.55)
Quantified Difference99.3% higher odds ratio for miconazole compared to clotrimazole.
ConditionsBayesian network meta-analysis of randomized controlled trials for vulvovaginal candidiasis.

Procuring miconazole nitrate over clotrimazole directly translates to a higher clinical success rate, providing a stronger commercial value proposition for the final formulated product.

Lower Clinical Failure Rate in Vaginal Formulations

Retrospective clinical data comparing single-dose miconazole to multi-day clotrimazole treatments highlights a stark contrast in patient outcomes [1]. Patients treated with miconazole exhibited a failure rate of only 1.2% (2 out of 161), while those treated with clotrimazole had a failure rate of 5.8% (9 out of 155)[1]. This reduction in treatment failure underscores the importance of selecting miconazole nitrate for high-reliability gynecological and dermatological formulations.

Evidence DimensionClinical treatment failure rate
Target Compound DataMiconazole (1.2% failure rate)
Comparator Or BaselineClotrimazole (5.8% failure rate)
Quantified Difference4.8-fold reduction in treatment failure rate.
ConditionsRetrospective study of women treated at a tertiary medical center (2016–2020).

A significantly lower failure rate reduces product recalls and patient complaints, ensuring higher brand trust for pharmaceutical manufacturers.

Thermal Processability and Glass-Forming Stability

Miconazole nitrate possesses a distinct thermal profile with a melting point of 178–187°C and a high ability to form a stable amorphous glass [1]. Upon cooling from an isotropic melt, miconazole nitrate demonstrates very high resistance to crystallization, maintaining its amorphous state much longer than standard crystalline azoles [1]. This property is critical for advanced manufacturing processes, such as hot-melt extrusion and the formulation of solid lipid nanoparticles (SLNs), where preventing API recrystallization is essential for maintaining bioavailability and shelf-life [2].

Evidence DimensionResistance to crystallization from melt
Target Compound DataMiconazole Nitrate (Forms highly stable glass, resists crystallization)
Comparator Or BaselineStandard crystalline azoles (Rapid recrystallization)
Quantified DifferenceSustains amorphous state without hydrogen-bonding-induced recrystallization.
ConditionsThermal analysis (DSC) during cooling from isotropic melt.

Enables the use of advanced, high-bioavailability manufacturing techniques like solid lipid nanoparticles without the risk of physical degradation during storage.

Enhanced Lipid-Phase Solubility for Nanocarrier Loading

While the free base of miconazole and miconazole nitrate both suffer from poor aqueous solubility (<1 µg/mL), miconazole nitrate exhibits excellent solubility in specific lipid and surfactant phases, making it highly suitable for microemulsion formulations [1]. Quantitative solubility studies show that miconazole nitrate achieves a solubility of 14.08 mg/mL in Tween 20 and 650 µg/mL in oleic acid [1]. This allows formulators to successfully load 1-2% w/w of the API into stable oil-in-water microemulsions, significantly enhancing skin permeation compared to traditional aqueous suspensions [1].

Evidence DimensionSolubility in formulation excipients
Target Compound DataMiconazole Nitrate (14.08 mg/mL in Tween 20)
Comparator Or BaselineAqueous baseline (< 1 µg/mL in water)
Quantified Difference>14,000-fold increase in solubility in targeted surfactant phases.
ConditionsEquilibrium solubility studies at room temperature for microemulsion development.

High solubility in approved pharmaceutical surfactants allows for the creation of clear, stable, and highly permeable topical nanocarriers.

High-Efficacy OTC Topical and Vaginal Creams

Miconazole nitrate is a highly effective API for over-the-counter antifungal creams and vaginal ovules where maximizing clinical cure rates and minimizing failure rates (compared to alternatives like clotrimazole) is the primary commercial objective [1].

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Due to its high resistance to crystallization from an isotropic melt, miconazole nitrate is perfectly suited for lipid-based nanocarriers manufactured via hot homogenization, ensuring long-term physical stability of the amorphous API[2].

Advanced Microemulsion and Permeation-Enhanced Formulations

The compound's high solubility in surfactants like Tween 20 and oils like oleic acid makes it the preferred candidate for developing microemulsions that require 1-2% w/w API loading for enhanced transdermal delivery [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.978717 Da

Monoisotopic Mass

476.981667 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW4H1CYW1K

Related CAS

22916-47-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Miconazole Nitrate is the nitrate salt form of miconazole, an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

22832-87-7

Wikipedia

Miconazole nitrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Birsan M, Cojocaru I, Scutariu MM, Popovici I. Research studies on in vitro and ex vivo yield of the miconazole nitrate from oral biomucoadhesive tablets. Rev Med Chir Soc Med Nat Iasi. 2014 Jan-Mar;118(1):225-31. PubMed PMID: 24741805.
2: Fan S, Liu X, Liang Y. Miconazole nitrate vaginal suppository 1,200 mg versus oral fluconazole 150 mg in treating severe vulvovaginal candidiasis. Gynecol Obstet Invest. 2015;80(2):113-8. doi: 10.1159/000371759. Epub 2015 Feb 17. PubMed PMID: 25720546.
3: Pandit J, Garg M, Jain NK. Miconazole nitrate bearing ultraflexible liposomes for the treatment of fungal infection. J Liposome Res. 2014 Jun;24(2):163-9. doi: 10.3109/08982104.2013.871025. Epub 2014 Jan 30. PubMed PMID: 24479833.
4: Blanco D, van Rossem K. A prospective two-year assessment of miconazole resistance in Candida spp. With repeated treatment with 0.25% miconazole nitrate ointment in neonates and infants with moderate to severe diaper dermatitis complicated by cutaneous candidiasis. Pediatr Dermatol. 2013 Nov-Dec;30(6):717-24. doi: 10.1111/pde.12107. Epub 2013 May 16. PubMed PMID: 23675632.
5: Rai VK, Dwivedi H, Yadav NP, Chanotiya CS, Saraf SA. Solubility enhancement of miconazole nitrate: binary and ternary mixture approach. Drug Dev Ind Pharm. 2014 Aug;40(8):1021-9. doi: 10.3109/03639045.2013.801487. Epub 2013 Jun 19. PubMed PMID: 23781847.
6: Yan Z, Liu X, Liu Y, Han Y, Lin M, Wang W, Guan X, Zhu S, Zhang H, Wang Q, Chou L, Zhu X, Hua H. The Efficacy and Safety of Miconazole Nitrate Mucoadhesive Tablets versus Itraconazole Capsules in the Treatment of Oral Candidiasis: An Open-Label, Randomized, Multicenter Trial. PLoS One. 2016 Dec 15;11(12):e0167880. doi: 10.1371/journal.pone.0167880. eCollection 2016. PubMed PMID: 27977721; PubMed Central PMCID: PMC5157999.
7: Baert B, Roche N, Burvenich C, De Spiegeleer B. Increase of the transdermal penetration of testosterone by miconazole nitrate. Arch Pharm Res. 2012 Dec;35(12):2163-70. doi: 10.1007/s12272-012-1214-4. Epub 2012 Dec 21. PubMed PMID: 23263811.
8: Yuen CW, Kan CW, Cheuk KL, Cheung HC, Cheng SY, Yip J, Lam PL. Development of miconazole nitrate containing chitosan microcapsules and their anti-Aspergillus niger activity. J Microencapsul. 2012;29(5):505-10. doi: 10.3109/02652048.2011.642017. Epub 2011 Dec 16. PubMed PMID: 22172026.
9: Buechner SA. Multicenter, double-blind, parallel group study investigating the non-inferiority of efficacy and safety of a 2% miconazole nitrate shampoo in comparison with a 2% ketoconazole shampoo in the treatment of seborrhoeic dermatitis of the scalp. J Dermatolog Treat. 2014 Jun;25(3):226-31. doi: 10.3109/09546634.2013.782092. Epub 2013 May 21. PubMed PMID: 23557492.
10: Zheng T, Wang X, Yim M. Miconazole inhibits receptor activator of nuclear factor-κB ligand-mediated osteoclast formation and function. Eur J Pharmacol. 2014 Aug 15;737:185-93. doi: 10.1016/j.ejphar.2014.04.047. Epub 2014 May 16. PubMed PMID: 24842191.
11: Gebremedhin S, Dorocka-Bobkowska B, Prylinski M, Konopka K, Duzgunes N. Miconazole activity against Candida biofilms developed on acrylic discs. J Physiol Pharmacol. 2014 Aug;65(4):593-600. PubMed PMID: 25179092.
12: Rai VK, Yadav NP, Sinha P, Mishra N, Luqman S, Dwivedi H, Kymonil KM, Saraf SA. Development of cellulosic polymer based gel of novel ternary mixture of miconazole nitrate for buccal delivery. Carbohydr Polym. 2014 Mar 15;103:126-33. doi: 10.1016/j.carbpol.2013.12.019. Epub 2013 Dec 14. PubMed PMID: 24528709.
13: Yuen CW, Yip J, Liu L, Cheuk K, Kan CW, Cheung HC, Cheng SY. Chitosan microcapsules loaded with either miconazole nitrate or clotrimazole, prepared via emulsion technique. Carbohydr Polym. 2012 Jul 1;89(3):795-801. doi: 10.1016/j.carbpol.2012.04.013. Epub 2012 Apr 13. PubMed PMID: 24750864.
14: Ahmed TA, El-Say KM, Mahmoud MF, Samy AM, Badawi AA. Miconazole nitrate oral disintegrating tablets: in vivo performance and stability study. AAPS PharmSciTech. 2012 Sep;13(3):760-71. doi: 10.1208/s12249-012-9798-z. Epub 2012 May 15. PubMed PMID: 22585373; PubMed Central PMCID: PMC3429679.
15: Birsan M, Popovici I, Palade L, Cojocaru I. Research studies on the quality of bio-mucoadhesive tablets containing miconazole nitrate. Rev Med Chir Soc Med Nat Iasi. 2013 Jan-Mar;117(1):257-62. PubMed PMID: 24505925.
16: Korany MA, Maher HM, Galal SM, Ragab MA. Development and optimization of a capillary zone electrophoresis technique for simultaneous determination of miconazole nitrate and hydrocortisone acetate in a cream pharmaceutical formulation. J AOAC Int. 2013 Nov-Dec;96(6):1295-301. PubMed PMID: 24645507.
17: Schwebke JR, Lensing SY, Sobel J. Intravaginal metronidazole/miconazole for the treatment of vaginal trichomoniasis. Sex Transm Dis. 2013 Sep;40(9):710-4. doi: 10.1097/01.olq.0000431069.38601.d5. PubMed PMID: 23949586.
18: Zhang LW, Fu JY, Hua H, Yan ZM. Efficacy and safety of miconazole for oral candidiasis: a systematic review and meta-analysis. Oral Dis. 2016 Apr;22(3):185-95. doi: 10.1111/odi.12380. Epub 2015 Dec 4. Review. PubMed PMID: 26456226.
19: Elmoslemany RM, Abdallah OY, El-Khordagui LK, Khalafallah NM. Propylene glycol liposomes as a topical delivery system for miconazole nitrate: comparison with conventional liposomes. AAPS PharmSciTech. 2012 Jun;13(2):723-31. doi: 10.1208/s12249-012-9783-6. Epub 2012 May 8. PubMed PMID: 22566173; PubMed Central PMCID: PMC3364396.
20: Sei Y, Kobayashi M, Soude E. [Study on the usefulness of rinse containing miconazole nitrate for treatment of dandruff--a double-blind, comparative study]. Med Mycol J. 2011;52(3):229-37. Japanese. PubMed PMID: 21891985.

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